4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-nitrophenylsulfonyl group at position 1, a 2-hydroxyethyl substituent at position 4, and a phenyl group at position 2. Its molecular framework combines electron-withdrawing (e.g., nitro, sulfonyl) and electron-donating (e.g., hydroxyethyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-13-17(11-12-22)18(23)19(14-5-3-2-4-6-14)20(13)28(26,27)16-9-7-15(8-10-16)21(24)25/h2-10,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRWJJZTZBSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonyl group and a hydroxyl ethyl moiety, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C12H13N3O6S
- Molecular Weight : 327.31 g/mol
- CAS Number : 866039-59-0
- Boiling Point : 597.4 ± 56.0 °C (predicted)
- Density : 1.467 ± 0.06 g/cm³ (predicted)
- pKa : 14.69 ± 0.10 (predicted) .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or enzyme inhibition .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. In vitro assays demonstrated that pyrazole derivatives can scavenge free radicals effectively, indicating their potential use as therapeutic agents in oxidative stress-related diseases .
Anti-inflammatory Effects
Anti-inflammatory activity is another area of interest for this compound. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property suggests their potential application in treating inflammatory conditions .
Study on Antiviral Activity
A comprehensive study explored the antiviral activity of pyrazole derivatives against various viruses, including the measles virus. The results indicated that certain pyrazole compounds could inhibit viral replication effectively, showcasing their potential as antiviral agents .
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another significant finding involves the inhibition of DHODH, an enzyme critical for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. The pyrazole compound was found to inhibit DHODH more effectively than known inhibitors such as brequinar and teriflunomide, suggesting its potential as an immunosuppressive agent .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi |
| Antioxidant | Significant free radical scavenging ability |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes |
| Antiviral | Inhibits viral replication; effective against measles virus |
| DHODH Inhibition | More effective than brequinar and teriflunomide in inhibiting DHODH |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis : The target compound’s sulfonylation step warrants optimization for yield and purity, drawing on methods in .
- Biological Screening : Prioritize assays for antioxidant, antimicrobial, and enzyme inhibition to benchmark against existing analogs.
- Crystallography : Use SHELXL () to resolve the target’s crystal structure, comparing packing motifs with benzylidene or thiazole derivatives .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity under laboratory conditions?
Methodological Answer: Optimization should integrate Design of Experiments (DoE) principles to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, in analogous pyrazolone syntheses, kinetic studies using in situ FTIR or HPLC monitoring revealed that maintaining temperatures between 60–80°C in polar aprotic solvents (e.g., DMF) improves cyclization efficiency . A fractional factorial design can identify critical parameters, as demonstrated in flow-chemistry optimizations for diazomethane derivatives, where residence time and reagent stoichiometry were key determinants of yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity (>95%), as validated by TLC and NMR .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons and carbons using DEPT-135 and HSQC. For example, the 4-nitrophenylsulfonyl group shows deshielded aromatic protons at δ 8.2–8.4 ppm .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and monitor purity. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal resolution .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How can solubility and stability be systematically assessed for this compound in aqueous and organic matrices?
Methodological Answer:
- Solubility : Use the shake-flask method with UV-Vis quantification. Test solvents like DMSO (for stock solutions), ethanol, and buffered aqueous systems (pH 1–12). For example, sulfonyl-containing analogs show pH-dependent solubility due to deprotonation of the sulfonamide group .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂). Monitor via HPLC for degradation products (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Methodological Answer: The sulfonyl group acts as a leaving group in SNAr reactions. For example, in triazole hybrid syntheses, the 4-nitrophenylsulfonyl moiety is displaced by amines or thiols under mild conditions (room temperature, DMF). Kinetic studies using stopped-flow UV-Vis can quantify activation parameters (ΔH‡, ΔS‡) . Computational DFT modeling (e.g., Gaussian 16) predicts transition states and regioselectivity, validated by X-ray crystallography of intermediates .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological or catalytic contexts?
Methodological Answer:
- Pharmacological SAR : Synthesize derivatives with modified substituents (e.g., replacing the 4-nitrophenyl group with halogens or electron-donating groups). Test bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence polarization .
- Catalytic SAR : Evaluate the pyrazolone core’s chelation capacity with transition metals (e.g., Cu²⁺ for oxidation catalysis). Use cyclic voltammetry to assess redox potentials and EPR for metal-ligand coordination .
Q. What crystallographic techniques resolve structural ambiguities arising from tautomerism or polymorphism?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves tautomeric forms (e.g., enol vs. keto). For example, analogous pyrazolones exhibit planarity in the enolic form (C=O bond length ~1.28 Å) versus distortion in the keto form . Polymorph screening via solvent evaporation or slurry methods identifies stable forms, with DSC and PXRD differentiating packing motifs .
Q. How can computational modeling address discrepancies between experimental and theoretical spectral data?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP/6-311+G(d,p)) to assign electronic transitions. Discrepancies >10 nm may indicate solvent effects or aggregation .
- NMR Prediction Tools : Use ACD/Labs or MNova to compare experimental shifts with computed values (e.g., GIAO method). Deviations in aromatic regions suggest π-stacking interactions in the solid state .
Q. What statistical approaches reconcile contradictory data in reaction optimization or bioassay outcomes?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish noise from significant variables in DoE datasets. For example, Pareto charts in Minitab prioritize factors affecting yield .
- Bayesian Inference : Model bioassay variability using Markov chain Monte Carlo (MCMC) simulations in R/Stan, accounting for batch effects or operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
